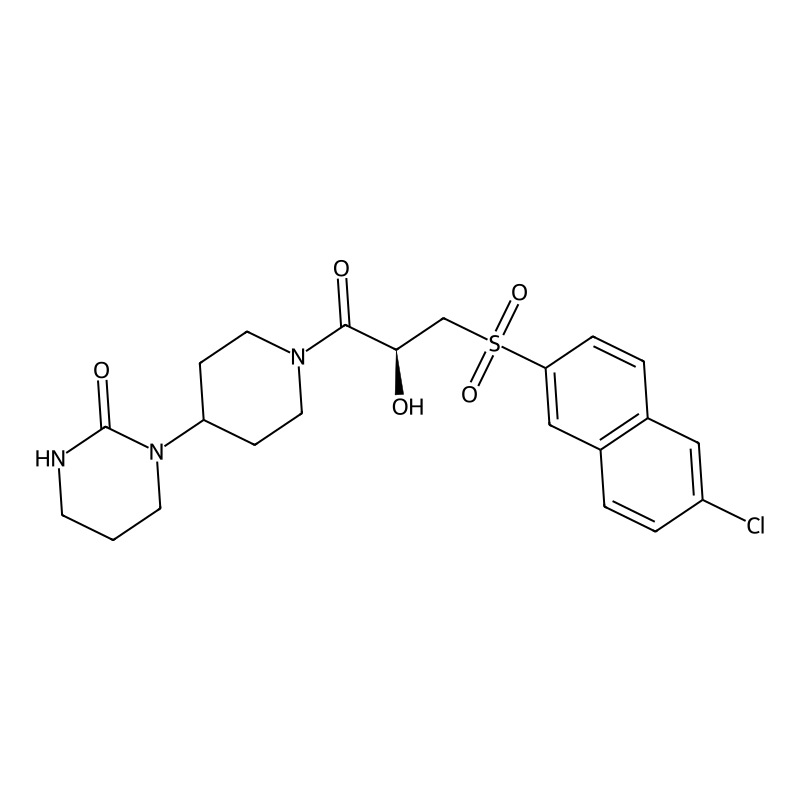

Letaxaban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Letaxaban (CAS: 870262-90-1), also known as TAK-442, is a highly selective, orally active direct Factor Xa (FXa) inhibitor characterized by a specific tetrahydropyrimidin-2(1H)-one core [1]. In procurement and assay design, it serves as a critical benchmark compound because it resolves the severe metabolic instability issues associated with earlier imidazo-fused scaffolds [1]. Demonstrating a human FXa inhibition constant (Ki) of 1.8 nM, Letaxaban provides researchers with a metabolically stable, high-fidelity probe for investigating both the coagulation cascade and protease-activated receptor 1 (PAR1)-mediated vascular inflammation [2].

References

- [1] Discovery of a Tetrahydropyrimidin-2(1H)-one Derivative (TAK-442) as a Potent, Selective, and Orally Active Factor Xa Inhibitor. Journal of Medicinal Chemistry, 2010.

- [2] Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis. PubMed, 2010.

Substituting Letaxaban with generic FXa inhibitors or earlier-generation pipeline compounds introduces critical points of failure in both pharmacokinetic profiling and in vivo modeling. Earlier imidazo[1,5-c]imidazol-3-one analogs suffer from rapid amide bond hydrolysis when exposed to human liver microsomes, leading to unpredictable degradation that skews in vitro assay results and invalidates human pharmacokinetic extrapolations [1]. Furthermore, utilizing broad-spectrum anticoagulants or direct thrombin inhibitors like melagatran as substitutes fails to isolate FXa-specific pathways, introducing confounding hemorrhagic artifacts in animal models and failing to capture the distinct FXa-to-PAR1 signaling axis required for endothelial inflammation studies [2].

References

- [1] Discovery of a Tetrahydropyrimidin-2(1H)-one Derivative (TAK-442) as a Potent, Selective, and Orally Active Factor Xa Inhibitor. Journal of Medicinal Chemistry, 2010.

- [2] TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1. Frontiers in Pharmacology, 2018.

Microsomal Metabolic Stability and Prevention of Amide Hydrolysis

The structural transition to a tetrahydropyrimidin-2(1H)-one core allows Letaxaban to resist the rapid enzymatic degradation that plagues earlier scaffolds. When incubated with human liver microsomes (HLM), Letaxaban exhibited no detectable amide bond cleavage, whereas the baseline imidazo[1,5-c]imidazol-3-one derivative (Compound 1) predominantly underwent hydrolysis[1].

| Evidence Dimension | Amide bond cleavage in Human Liver Microsomes (HLM) |

| Target Compound Data | Letaxaban: No detectable hydrolysis |

| Comparator Or Baseline | Compound 1 (Imidazo-fused analog): Predominant hydrolysis |

| Quantified Difference | Complete elimination of HLM-mediated amide cleavage |

| Conditions | In vitro incubation with human liver microsomes |

Procurement of this specific structure is essential for researchers requiring a metabolically stable probe to ensure reproducible pharmacokinetics and long-duration assay integrity.

High-Fidelity FXa Inhibition with Minimal Off-Target Protease Activity

Letaxaban isolates Factor Xa activity with high precision, demonstrating a Ki of 1.8 nM for human FXa. This represents a 440-fold greater selectivity for FXa over thrombin, alongside negligible off-target binding to trypsin, plasmin, and tissue plasminogen activator (Ki > 30 µM for all three) [1].

| Evidence Dimension | Inhibition constant (Ki) and target selectivity |

| Target Compound Data | Letaxaban: Ki = 1.8 nM (FXa); Ki > 30 µM (trypsin/plasmin) |

| Comparator Or Baseline | Thrombin: 440-fold lower affinity vs FXa |

| Quantified Difference | 440-fold selectivity margin over primary off-target protease |

| Conditions | In vitro human protease inhibition assays |

High target selectivity ensures that complex plasma or whole-blood coagulation assays are not confounded by the unintended inhibition of parallel serine proteases.

Separation of Antithrombotic Efficacy from Bleeding Time Prolongation

In rabbit models of venous thrombosis, Letaxaban provides robust antithrombotic efficacy without the severe hemorrhagic side effects seen with direct thrombin inhibitors. At a dose of 500 µg/kg, Letaxaban did not affect bleeding time, whereas the same dose of the thrombin inhibitor melagatran significantly prolonged bleeding time by 3.6-fold compared to the vehicle control [1].

| Evidence Dimension | Bleeding time prolongation |

| Target Compound Data | Letaxaban: No effect on bleeding time at 500 µg/kg |

| Comparator Or Baseline | Melagatran: 3.6-fold prolongation at 500 µg/kg |

| Quantified Difference | 3.6-fold reduction in hemorrhagic liability vs. thrombin inhibitor |

| Conditions | Rabbit model of venous thrombosis (500 µg/kg IV) |

This distinct safety profile allows investigators to model up to 81% thrombus reduction in vivo without triggering confounding hemorrhagic toxicity.

Suppression of FXa-Induced Endothelial Inflammation via PAR1

Beyond coagulation, Letaxaban acts as a specific modulator of vascular inflammation. In human umbilical vein endothelial cells, Letaxaban completely suppressed FXa-induced production of monocyte chemoattractant protein 1 (MCP-1), whereas the selective thrombin inhibitor melagatran failed to inhibit this inflammatory response [1].

| Evidence Dimension | Inhibition of MCP-1 production |

| Target Compound Data | Letaxaban: Suppressed FXa-induced MCP-1 production |

| Comparator Or Baseline | Melagatran: No inhibition of MCP-1 production |

| Quantified Difference | Complete suppression vs. zero suppression of target cytokine |

| Conditions | Human umbilical vein endothelial cells (HUVECs) stimulated by FXa |

This dual-action capability makes Letaxaban the required compound for cellular assays investigating the intersection of the coagulation cascade and PAR1-mediated inflammation.

Pharmacokinetic and Metabolic Stability Modeling

Due to its documented resistance to amide bond hydrolysis in human liver microsomes, Letaxaban is the preferred reference standard for calibrating in vitro-to-in vivo extrapolation (IVIVE) models. It is specifically procured to benchmark the metabolic stability of novel tetrahydropyrimidin-2(1H)-one derivatives against earlier, unstable imidazo-fused scaffolds [1].

In Vivo Venous Thrombosis Efficacy Studies

Letaxaban is highly suited for rabbit and murine thrombosis models where researchers must separate antithrombotic efficacy from bleeding risk. Its ability to reduce thrombus formation by up to 81% without prolonging bleeding time makes it superior to broad-spectrum thrombin inhibitors for establishing clear therapeutic windows in preclinical safety pharmacology [2].

Vascular Inflammation and PAR1 Pathway Assays

In cardiovascular research focusing on endothelial dysfunction, Letaxaban is procured to isolate the FXa-to-PAR1 signaling axis. It is utilized in cellular assays to track the suppression of MCP-1 production, providing a specific pharmacological tool that outperforms generic anticoagulants in dual-action (thrombosis and inflammation) studies[3].

References

- [1] Discovery of a Tetrahydropyrimidin-2(1H)-one Derivative (TAK-442) as a Potent, Selective, and Orally Active Factor Xa Inhibitor. Journal of Medicinal Chemistry, 2010.

- [2] Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis. PubMed, 2010.

- [3] TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1. Frontiers in Pharmacology, 2018.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Serine peptidases [EC:3.4.21.-]

F10 [HSA:2159] [KO:K01314]

Other CAS

Wikipedia

Dates

2: Konishi N, Hiroe K, Kawamura M. Effects of fondaparinux and a direct factor Xa inhibitor TAK-442 on platelet-associated prothrombinase in the balloon-injured artery of rats. J Cardiovasc Pharmacol. 2011 Feb;57(2):201-6. PubMed PMID: 21052010.

3: Zufferey PJ, Samama CM, Rosencher N. Improve the results of phase II trials of thromboprophylaxis with the new oral anticoagulant drugs. Thromb Haemost. 2010 Dec;104(6):1083-4. Epub 2010 Sep 30. PubMed PMID: 20886198.

4: Weitz JI, Cao C, Eriksson BI, Fisher W, Kupfer S, Raskob G, Spaeder J, Turpie AG. A dose-finding study with TAK-442, an oral factor Xa inhibitor, in patients undergoing elective total knee replacement surgery. Thromb Haemost. 2010 Dec;104(6):1150-7. Epub 2010 Sep 30. PubMed PMID: 20886185.

5: Konishi N, Hiroe K, Kawamura M. Differential effects of TAK-442, a novel orally active direct factor Xa inhibitor, and ximelagatran, a thrombin inhibitor, on factor V-mediated feedback on coagulation cascade and bleeding. Thromb Haemost. 2010 Sep;104(3):504-13. Epub 2010 Jul 20. PubMed PMID: 20664909.

6: Konishi N, Hiroe K, Kawamura M. Synergistic effect of a factor Xa inhibitor, TAK-442, and antiplatelet agents on whole blood coagulation and arterial thrombosis in rats. Thromb Res. 2010 Aug;126(2):124-9. Epub 2010 May 10. PubMed PMID: 20452654.

7: Kawamura M, Konishi N, Hiroe K, Shofuda K, Imaeda Y, Fujimoto T, Kubo K. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis. J Cardiovasc Pharmacol. 2010 Aug;56(2):156-61. Erratum in: J Cardiovasc Pharmacol. 2010 Oct;56(4):439. PubMed PMID: 20410831.

8: Fujimoto T, Imaeda Y, Konishi N, Hiroe K, Kawamura M, Textor GP, Aertgeerts K, Kubo K. Discovery of a tetrahydropyrimidin-2(1H)-one derivative (TAK-442) as a potent, selective, and orally active factor Xa inhibitor. J Med Chem. 2010 May 13;53(9):3517-31. PubMed PMID: 20355714.

9: Perzborn E. Factor Xa inhibitors--new anticoagulants for secondary haemostasis. Hamostaseologie. 2009 Aug;29(3):260-7. PubMed PMID: 19644596.

10: Gómez-Outes A, Lecumberri R, Pozo C, Rocha E. New anticoagulants: focus on venous thromboembolism. Curr Vasc Pharmacol. 2009 Jul;7(3):309-29. Review. PubMed PMID: 19601856.

11: Eriksson BI, Quinlan DJ, Weitz JI. Comparative pharmacodynamics and pharmacokinetics of oral direct thrombin and factor xa inhibitors in development. Clin Pharmacokinet. 2009;48(1):1-22. doi: 10.2165/0003088-200948010-00001. Review. PubMed PMID: 19071881.